Hdac6-IN-24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hdac6-IN-24 est un inhibiteur sélectif de l'histone désacétylase 6 (HDAC6), une enzyme principalement présente dans le cytoplasme. L'HDAC6 joue un rôle crucial dans divers processus biologiques, notamment la stabilité des protéines, la dynamique de la chromatine et la régulation de l'expression des gènes. L'inhibition de l'HDAC6 a montré un potentiel thérapeutique dans le traitement du cancer, des maladies neurodégénératives et d'autres affections .

Méthodes De Préparation

La synthèse de Hdac6-IN-24 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Une voie de synthèse courante comprend l'utilisation de mercaptoacétamides et de fluoroalkyl-oxadiazoles comme matières premières . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté souhaités du produit . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions à l'aide de réacteurs à écoulement continu et l'optimisation des paramètres réactionnels pour la synthèse à grande échelle .

Analyse Des Réactions Chimiques

Hdac6-IN-24 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Industrie: Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l'HDAC6.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de l'HDAC6. L'HDAC6 possède deux domaines catalytiques de désacétylation et un domaine de liaison à l'ubiquitine à doigt de zinc, ce qui lui permet de désacétyler divers substrats, notamment l'α-tubuline, la cortactine et la Hsp90 . En inhibant l'HDAC6, this compound perturbe ces processus de désacétylation, ce qui entraîne des modifications de la stabilité des protéines, de la dynamique de la chromatine et de la régulation de l'expression des gènes . Les cibles moléculaires et les voies impliquées comprennent le complexe Hsp90-HSF1, qui joue un rôle dans la stabilité des protéines et la migration cellulaire .

Applications De Recherche Scientifique

Hdac6-IN-24 has a wide range of scientific research applications, including:

Mécanisme D'action

Hdac6-IN-24 exerts its effects by selectively inhibiting the activity of HDAC6. HDAC6 has two deacetylation catalytic domains and a zinc-finger ubiquitin-binding domain, which allows it to deacetylate various substrates, including α-tubulin, cortactin, and Hsp90 . By inhibiting HDAC6, this compound disrupts these deacetylation processes, leading to changes in protein stability, chromatin dynamics, and gene expression regulation . The molecular targets and pathways involved include the Hsp90-HSF1 complex, which plays a role in protein stability and cell migration .

Comparaison Avec Des Composés Similaires

Hdac6-IN-24 est unique parmi les inhibiteurs de l'HDAC6 en raison de son inhibition sélective de l'HDAC6 et de sa structure chimique spécifique. Des composés similaires comprennent:

Mercaptoacétamides: Ces composés inhibent également l'HDAC6 mais peuvent avoir des profils de sélectivité et de puissance différents.

Fluoroalkyl-oxadiazoles: Ces composés sont des inhibiteurs prometteurs de l'HDAC6 avec un faible potentiel de toxicité.

Composés phénoliques: Ces composés naturels ont montré des activités inhibitrices contre les HDAC et sont considérés comme des alternatives plus sûres aux composés synthétiques.

This compound se démarque par sa structure chimique spécifique et sa capacité à inhiber sélectivement l'HDAC6 sans effets toxiques significatifs .

Propriétés

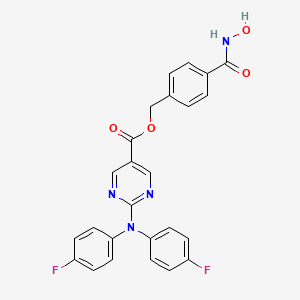

Formule moléculaire |

C25H18F2N4O4 |

|---|---|

Poids moléculaire |

476.4 g/mol |

Nom IUPAC |

[4-(hydroxycarbamoyl)phenyl]methyl 2-(4-fluoro-N-(4-fluorophenyl)anilino)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C25H18F2N4O4/c26-19-5-9-21(10-6-19)31(22-11-7-20(27)8-12-22)25-28-13-18(14-29-25)24(33)35-15-16-1-3-17(4-2-16)23(32)30-34/h1-14,34H,15H2,(H,30,32) |

Clé InChI |

ZHXPHSYADOVQBM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2)N(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.